molecular formula C26H29NO B11515618 4-(2-Isopropyl-5-methyl-phenoxymethyl)-2,2-dimethyl-1,2-dihydro-benzo[f]isoquinoline

4-(2-Isopropyl-5-methyl-phenoxymethyl)-2,2-dimethyl-1,2-dihydro-benzo[f]isoquinoline

Cat. No.: B11515618
M. Wt: 371.5 g/mol
InChI Key: HWZQNTHCVAQVOZ-UHFFFAOYSA-N
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Description

4-(2-Isopropyl-5-methyl-phenoxymethyl)-2,2-dimethyl-1,2-dihydro-benzo[f]isoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This particular compound is notable for its unique structure, which includes an isopropyl group, a methyl group, and a phenoxymethyl group attached to the isoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isopropyl-5-methyl-phenoxymethyl)-2,2-dimethyl-1,2-dihydro-benzo[f]isoquinoline typically involves multiple steps, including the formation of the isoquinoline core and the subsequent attachment of the various substituents. One common method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method involves the use of microwave irradiation to facilitate the coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropyl-5-methyl-phenoxymethyl)-2,2-dimethyl-1,2-dihydro-benzo[f]isoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2-Isopropyl-5-methyl-phenoxymethyl)-2,2-dimethyl-1,2-dihydro-benzo[f]isoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Isopropyl-5-methyl-phenoxymethyl)-2,2-dimethyl-1,2-dihydro-benzo[f]isoquinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, which lacks the additional substituents found in 4-(2-Isopropyl-5-methyl-phenoxymethyl)-2,2-dimethyl-1,2-dihydro-benzo[f]isoquinoline.

    Quinoline: A similar compound with a different arrangement of the nitrogen atom in the aromatic ring.

    Thymoquinone: Another compound with a similar isopropyl and methyl group arrangement but different overall structure.

Uniqueness

This compound is unique due to its specific combination of substituents and the resulting chemical properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H29NO

Molecular Weight

371.5 g/mol

IUPAC Name

2,2-dimethyl-4-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1H-benzo[f]isoquinoline

InChI

InChI=1S/C26H29NO/c1-17(2)20-12-10-18(3)14-25(20)28-16-24-22-13-11-19-8-6-7-9-21(19)23(22)15-26(4,5)27-24/h6-14,17H,15-16H2,1-5H3

InChI Key

HWZQNTHCVAQVOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NC(CC3=C2C=CC4=CC=CC=C34)(C)C

Origin of Product

United States

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